4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

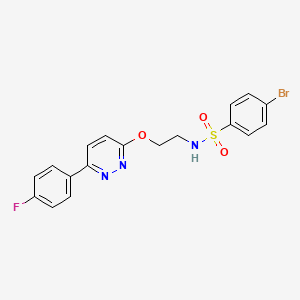

4-Bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and a 4-fluorophenyl-substituted pyridazine moiety linked via an ethoxyethyl chain. This structure combines halogenated aromatic systems with a heterocyclic pyridazine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O3S/c19-14-3-7-16(8-4-14)27(24,25)21-11-12-26-18-10-9-17(22-23-18)13-1-5-15(20)6-2-13/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECMLEWKICTCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment.

Mode of Action

The compound interacts with AchE, leading to a significant reduction in the enzyme’s level. This interaction disrupts the normal function of AchE, affecting the transmission of nerve impulses.

Biological Activity

4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.

- Bromination : The bromine atom is introduced through electrophilic bromination.

- Coupling with Benzenesulfonamide : The final step involves coupling with benzenesulfonamide using coupling reagents like EDCI or DCC.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit moderate to significant anticancer activity. The presence of the fluorophenyl group enhances lipophilicity and biological activity, making it a promising candidate for drug development .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Bromine and fluorine substituents | Moderate anticancer activity | Enhanced lipophilicity |

| 2-bromo-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Chlorine substituent | Moderate anticancer activity | Affects lipophilicity |

| 2-bromo-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Methyl group instead of fluorine | Variable activity | Enhances metabolic stability |

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial growth through interaction with specific molecular targets .

The biological activity of this compound is largely attributed to its structural features:

- Binding Affinity : The fluorophenyl and pyridazinyl groups enhance binding affinity to enzyme active sites, leading to inhibition or modulation of their activity.

- Halogen Bonding : The bromine atom may facilitate halogen bonding, further improving binding interactions with biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Anticancer Activity : A recent study demonstrated that related compounds exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against various types of cancer cells .

- Antimicrobial Efficacy : Another study reported that derivatives with similar structural motifs showed promising antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzenesulfonamide derivatives:

Structural and Functional Insights

Halogenation Patterns: The target compound and 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide both feature bromine and fluorine atoms, but the latter has three fluorine atoms on the phenyl ring. Increased fluorine content typically enhances metabolic stability and lipophilicity but may reduce aqueous solubility.

Heterocyclic Moieties :

- The pyridazine ring in the target compound is a six-membered di-aza heterocycle, which may engage in π-π stacking or hydrogen bonding. Pyridazines are less basic than pyridines but more polar due to two nitrogen atoms.

- The triazole-containing compound introduces a five-membered ring with three nitrogen atoms, which can act as hydrogen-bond acceptors or participate in metal coordination.

The thiazole-pyridine analog uses a shorter ethyl chain, which may restrict rotational freedom and limit interactions.

Solubility and Pharmacokinetics: Cyclopropylamino and pyridinylmethyl groups in ’s compound increase solubility but reduce lipophilicity compared to halogenated analogs. This trade-off impacts bioavailability and blood-brain barrier penetration.

Research Implications and Gaps

- Activity Data: None of the evidence provides direct biological data for the target compound. Comparisons rely on structural analogs, such as antimicrobial sulfonamides or kinase inhibitors with pyridazine motifs.

- Synthetic Challenges : The pyridazine-fluorophenyl moiety in the target compound may pose synthesis hurdles, such as regioselective functionalization, compared to simpler triazole or thiazole derivatives.

- Environmental Impact : Highly fluorinated analogs (e.g., perfluorinated benzenesulfonamides in ) raise concerns about environmental persistence, but the target compound’s single fluorine atom likely mitigates this issue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.